molecular formula C10H12Cl2N2O2 B4700560 2-(2,3-dichlorophenoxy)butanohydrazide

2-(2,3-dichlorophenoxy)butanohydrazide

Cat. No.: B4700560
M. Wt: 263.12 g/mol
InChI Key: TVJBESURPBJTNF-UHFFFAOYSA-N
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Description

2-(2,3-dichlorophenoxy)butanohydrazide, also known as dicamba hydrazide, is a chemical compound that has been widely used in scientific research for its various applications. This compound belongs to the class of hydrazides, which are organic compounds that contain a hydrazine functional group (-NH-NH2) attached to a carbonyl group (C=O) in the molecule. The purpose of

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenoxy)butanohydrazide involves the inhibition of the enzyme indole-3-acetic acid (IAA) oxidase, which is involved in the biosynthesis of the plant hormone auxin. Auxin is a key regulator of plant growth and development, and its inhibition by this compound results in stunted growth and reduced fertility in plants.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of auxin biosynthesis. This results in stunted growth, reduced fertility, and altered plant morphology. In addition, it has been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species and damage to cellular components such as membranes and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,3-dichlorophenoxy)butanohydrazide in lab experiments include its specificity for inhibiting auxin biosynthesis, its relatively low cost, and its availability. However, its limitations include its potential toxicity to humans and animals, its potential environmental impact, and its potential for off-target effects on other plant hormones and enzymes.

Future Directions

There are several future directions for research on 2-(2,3-dichlorophenoxy)butanohydrazide. One direction is to investigate its potential as a tool for studying the role of auxin in plant growth and development. Another direction is to explore its potential for use in crop improvement, such as increasing yield or improving stress tolerance. Additionally, there is a need for further research on the potential environmental impacts of this compound and its alternatives.

Scientific Research Applications

2-(2,3-dichlorophenoxy)butanohydrazide has been widely used in scientific research for its various applications. It has been used as a herbicide to control the growth of weeds in crops such as soybeans, cotton, and corn. It has also been used as a growth regulator in plants to promote branching and increase fruit set. In addition, it has been used as a fungicide to control fungal diseases in plants.

Properties

IUPAC Name

2-(2,3-dichlorophenoxy)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-2-7(10(15)14-13)16-8-5-3-4-6(11)9(8)12/h3-5,7H,2,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJBESURPBJTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)OC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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